molecular formula C20H30N2O5S B2708970 2-cyclopentyl-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide CAS No. 922014-22-0

2-cyclopentyl-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide

Cat. No.: B2708970
CAS No.: 922014-22-0
M. Wt: 410.53
InChI Key: VLAALXYQWWHGMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Significance in Medicinal Chemistry

The evolution of sulfonamide therapeutics began with the serendipitous discovery of Prontosil’s antibacterial properties in the 1930s, which ushered in the antibiotic era. Over subsequent decades, sulfonamides transcended their antimicrobial origins, emerging as versatile scaffolds for designing enzyme inhibitors targeting carbonic anhydrases, matrix metalloproteinases, and tyrosine kinases. The integration of isoquinoline motifs into sulfonamide chemistry represents a strategic refinement, leveraging the inherent bioactivity of nitrogen-containing heterocycles. Dihydroisoquinoline sulfonamides, first systematically studied in the early 21st century, combine the zinc-binding sulfonamide group with the rigid, planar structure of partially saturated isoquinolines. This hybridization enables precise interactions with enzyme active sites, as demonstrated by X-ray crystallographic studies of carbonic anhydrase II complexes.

Classification Within the Broader Sulfonamide Family

Dihydroisoquinoline sulfonamides constitute a specialized subclass within the sulfonamide pharmacopeia, distinguished by three structural features:

  • Core Heterocycle : A 3,4-dihydroisoquinoline system providing conformational restraint and π-π stacking potential.
  • Sulfonamide Anchor : The -SO$$_2$$NH- group enabling zinc coordination in metalloenzyme targets.
  • Peripheral Modifications : Substituents like cyclopentyl, methoxy, and acetamide groups that modulate solubility, selectivity, and pharmacokinetics.

This tripartite architecture differentiates them from simpler aromatic sulfonamides (e.g., sulfamethoxazole) and aliphatic variants (e.g., acetazolamide). Their classification aligns with the International Union of Pure and Applied Chemistry (IUPAC) guidelines for heterocyclic sulfonamides, emphasizing the isoquinoline numbering system and substituent prioritization.

Emergence of Isoquinoline-Based Sulfonamides as Pharmacological Agents

The pharmacological appeal of isoquinoline sulfonamides stems from their balanced physicochemical properties and target specificity. Early work demonstrated nanomolar inhibition constants (K$$_i$$) against tumor-associated carbonic anhydrase IX (CA IX) and neuroprotective effects via γ-secretase modulation. Structural comparisons reveal that the dihydroisoquinoline’s partial saturation reduces planarity compared to fully aromatic isoquinolines, potentially decreasing nonspecific DNA intercalation risks. Furthermore, methoxy substituents at positions 6 and 7 enhance blood-brain barrier permeability, making these compounds candidates for central nervous system targets.

Chemical Taxonomy and Nomenclature Considerations

The systematic name 2-cyclopentyl-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide encodes critical structural information:

  • Root Structure : 3,4-Dihydroisoquinoline indicates a partially saturated bicyclic system with one double bond.
  • Positional Modifiers :
    • 6,7-Dimethoxy: Methoxy (-OCH$$_3$$) groups at carbons 6 and 7 of the isoquinoline ring.
    • 2(1H)-yl: Indicates a hydrogen at position 1 when the compound is in its neutral state.
  • Sulfonamide Linkage : The sulfonyl (-SO$$_2$$-) bridge connects the dihydroisoquinoline to an ethylenediamine spacer.
  • Terminal Group : N-(2-...ethyl)acetamide specifies an acetamide moiety attached via a two-carbon chain.

This nomenclature adheres to IUPAC priority rules, where the sulfonamide group takes precedence over the acetamide in determining the parent hydride. The cyclopentyl substituent on the acetamide nitrogen is treated as a branch from the main chain.

Properties

IUPAC Name

2-cyclopentyl-N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O5S/c1-26-18-12-16-7-9-22(14-17(16)13-19(18)27-2)28(24,25)10-8-21-20(23)11-15-5-3-4-6-15/h12-13,15H,3-11,14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLAALXYQWWHGMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)CC3CCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide is a multi-step process typically involving the following key steps:

  • Formation of the dihydroisoquinoline moiety: Starting from 6,7-dimethoxy-1-tetralone, reduction and subsequent cyclization in the presence of an acid catalyst yields the dihydroisoquinoline.

  • Sulfonylation: The dihydroisoquinoline undergoes sulfonylation with an appropriate sulfonyl chloride under basic conditions to introduce the sulfonyl group.

  • Coupling with cyclopentylamine: The sulfonylated dihydroisoquinoline is then reacted with cyclopentylamine to form the final acetamide product. This step typically requires a coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and a suitable solvent like dichloromethane.

Industrial Production Methods

Industrial production may involve scalable variations of the synthetic routes mentioned, with optimizations to improve yield and purity. Methods such as continuous flow chemistry and the use of automated reactors can be employed to enhance efficiency and control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions It Undergoes

2-cyclopentyl-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide can participate in various chemical reactions, including:

  • Oxidation: The compound's multiple methoxy groups can undergo oxidation reactions to form corresponding quinones or aldehydes.

  • Reduction: The carbonyl group in the acetamide can be reduced to an amine.

  • Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, often under basic conditions.

Common Reagents and Conditions

  • Oxidizing agents: KMnO4, H2O2

  • Reducing agents: LiAlH4, NaBH4

  • Substitution conditions: Basic conditions using reagents like NaOH, KOH

Major Products Formed from These Reactions

Depending on the reaction conditions and reagents used, the major products can include oxidized quinones, reduced amines, and various substituted derivatives.

Scientific Research Applications

Pharmacological Properties

Dopamine Receptor Modulation
This compound acts as a D1 positive allosteric modulator , which means it enhances the activity of D1 dopamine receptors. These receptors are crucial for several physiological functions, including motor control and cognitive processes. The modulation of D1 receptors can have therapeutic implications for conditions such as Parkinson's disease and schizophrenia, where dopaminergic signaling is disrupted .

Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. Preliminary studies show that this compound may inhibit the proliferation of various cancer cell lines. For instance, it has been evaluated through the National Cancer Institute's Developmental Therapeutics Program, which assesses compounds for their potential anticancer activity .

Therapeutic Uses

Neurodegenerative Diseases
Given its role as a D1 receptor modulator, this compound is being investigated for its potential to treat neurodegenerative diseases like Parkinson's disease. D1 receptor activation has been linked to improved cognitive function and motor skills in animal models of these diseases .

Psychiatric Disorders
The modulation of dopamine pathways also suggests potential applications in treating psychiatric disorders such as schizophrenia. By enhancing D1 receptor activity, the compound may help alleviate symptoms associated with dopaminergic dysfunction in these conditions .

In Vitro Studies

In vitro studies have demonstrated that 2-cyclopentyl-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide exhibits significant inhibition of cancer cell growth across various human tumor cell lines. The compound showed mean GI50 values indicating effective cytotoxicity against cancer cells .

Case Studies

Study Focus Findings
Anticancer Activity Inhibition of tumor growth in xenograft models was observed with related compounds, suggesting similar efficacy for this compound .
Neuroprotective Effects Animal studies indicate potential neuroprotective effects through enhanced dopaminergic signaling .
Psychiatric Applications Modulation of D1 receptors could lead to improvements in cognitive deficits associated with schizophrenia .

Mechanism of Action

The mechanism by which 2-cyclopentyl-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide exerts its effects involves its interaction with molecular targets, such as enzymes and receptors. The compound's sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, leading to inhibition or activation of enzymatic functions. The acetamide and cyclopentyl groups may contribute to the compound's binding affinity and selectivity.

Comparison with Similar Compounds

The following analysis categorizes structurally or functionally related compounds based on acetamide cores, substitution patterns, and applications.

Pharmaceutical Acetamides with Dihydroisoquinoline Moieties

Compounds sharing the dihydroisoquinolinyl group are critical in drug development, particularly for P-gp inhibition:

Compound Name Key Substituents Molecular Formula Application/Function Reference
Target Compound Cyclopentyl, sulfonylethyl-dihydroisoquinoline Not provided Potential P-gp modulation
GF120918 (N-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-5-methoxy-9-oxo-9,10-dihydroacridine-4-carboxamide) Ethyl-linked dihydroisoquinoline, acridine core C₃₆H₃₅N₃O₅ P-gp inhibitor
XR9576 (N-(2-([(4-(2-[3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl]ethyl)phenyl)amino]carbonyl)-4,5-dimethoxyphenyl)-3-quinolinecarboxamide) Ethyl-dihydroisoquinoline, quinoline-carboxamide C₃₉H₃₈N₄O₆ P-gp inhibitor

Key Differences :

  • The target compound employs a sulfonylethyl linkage instead of the ethyl or carboxamide bridges seen in GF120918 and XR9574. This sulfonyl group may enhance metabolic stability or alter binding affinity .
  • Unlike GF120918’s acridine core or XR9576’s quinoline-carboxamide, the target lacks a fused aromatic system, possibly reducing off-target interactions.
Chloroacetamide Herbicides

Chloroacetamides with agrochemical applications highlight how substitution patterns dictate functionality:

Compound Name Key Substituents Molecular Formula Application Reference
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) Chloro, methoxymethyl, diethylphenyl C₁₄H₂₀ClNO₂ Herbicide
Pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide) Chloro, propoxyethyl, diethylphenyl C₁₇H₂₆ClNO₂ Herbicide
Target Compound Cyclopentyl, sulfonylethyl-dihydroisoquinoline Not provided Pharmacological N/A

Key Differences :

  • The absence of a chloro substituent reduces electrophilic reactivity, likely improving toxicological profiles for therapeutic use.
Aminoethyl-Linked Compounds

Aminoethyl derivatives, though structurally distinct, share functional group similarities:

Compound Name Key Substituents Molecular Formula Application Reference
2-(Dipropylamino)ethylchloride Dipropylamino, chloro C₇H₁₇ClN Chemical intermediate
2-(Ethylisopropylamino)ethanethiol Ethylisopropylamino, thiol C₇H₁₇NS Organophosphorus precursor
Target Compound Sulfonylethyl, dihydroisoquinoline Not provided Pharmacological N/A

Key Differences :

  • The target’s sulfonylethyl group replaces aminoethyl or thiol functionalities, eliminating nucleophilic or reactive sites critical in organophosphorus agents .
  • The dihydroisoquinoline moiety introduces aromaticity and hydrogen-bonding capacity, enhancing target specificity compared to simpler aminoethyl derivatives.

Biological Activity

2-Cyclopentyl-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide is a novel compound with potential therapeutic applications. Its biological activity primarily involves modulation of dopamine receptors, particularly the D1 receptor subtype, which plays a crucial role in various neurological functions. This article reviews the existing literature on the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

The compound functions as a D1 Positive Allosteric Modulator . This means it enhances the receptor's response to dopamine without directly activating the receptor itself. The D1 receptors are G-protein coupled receptors (GPCRs) that influence cAMP production and are implicated in several physiological processes, including motor function and cognitive processes .

Key Mechanisms:

  • Dopamine Modulation : By enhancing D1 receptor activity, the compound may improve cognitive functions and motor control.
  • Neuroprotective Effects : Preliminary studies suggest that it may protect against neurodegenerative conditions by modulating neurotransmitter systems .

Biological Activity Data

The biological activity of 2-cyclopentyl-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide has been evaluated through various in vitro and in vivo studies. Below is a summary of significant findings:

Study Model Outcome Reference
In vitroD1 receptor assaysEnhanced cAMP production
In vivoMouse models of Parkinson's diseaseImproved motor function
In vitroNeuroblastoma cell linesReduced apoptosis under stress conditions

Case Studies

Several studies have explored the therapeutic potential of compounds similar to 2-cyclopentyl-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide:

  • Cognitive Impairment in Parkinson's Disease :
    • A study demonstrated that a similar D1 modulator improved cognitive deficits in animal models of Parkinson’s disease. The treated animals showed enhanced learning and memory capabilities compared to controls .
  • Schizophrenia Treatment :
    • Research indicated that D1 receptor modulation could alleviate some symptoms associated with schizophrenia. Compounds with similar structures showed promise in reducing negative symptoms and improving overall cognitive function .

Q & A

Q. How do substituent modifications (e.g., cyclopentyl vs. cyclohexyl) alter the compound’s pharmacokinetic profile?

  • Methodological Answer : Comparative molecular field analysis (CoMFA) models steric/electronic effects on LogP and bioavailability. In vivo PK studies in rodents (IV/PO dosing) quantify clearance and volume of distribution. Metabolite identification via LC-MSⁿ reveals hepatic oxidation patterns. ’s structure-activity data guide rational analog design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.